molecular formula C18H33NSn B017797 Benzenamine, 3-(tributylstannyl)- CAS No. 124742-40-1

Benzenamine, 3-(tributylstannyl)-

Cat. No.: B017797
CAS No.: 124742-40-1
M. Wt: 382.2 g/mol
InChI Key: LOYGBPDRDCXDLK-UHFFFAOYSA-N
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Description

Benzenamine, 3-(tributylstannyl)-, also known as 3-(tributylstannyl)aniline, is an organotin compound with the molecular formula C18H33NSn. This compound is characterized by the presence of a benzenamine (aniline) group substituted at the meta position with a tributylstannyl group. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.

Mechanism of Action

Mode of Action

These compounds are thought to exert their effects through reductive electron transfer of the nitro group while the tin is being oxidized .

Result of Action

For example, one study found that these compounds could significantly decrease aflatoxin accumulation and colonization capacity in maize .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-(tributylstannyl)- typically involves the reaction of 3-bromoaniline with tributyltin hydride in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed stannylation process, where the bromine atom on the aniline is replaced by the tributylstannyl group. The general reaction conditions include the use of a palladium catalyst such as Pd(PPh3)4, a base like triethylamine, and a solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of Benzenamine, 3-(tributylstannyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are typically added in a controlled manner, and the reaction mixture is stirred continuously to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-(tributylstannyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler organotin compounds.

    Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organohalides are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the major products are biaryl compounds formed by the coupling of the aryl group from Benzenamine, 3-(tributylstannyl)- with another aryl halide .

Scientific Research Applications

Benzenamine, 3-(tributylstannyl)- has several scientific research applications, including:

Comparison with Similar Compounds

Benzenamine, 3-(tributylstannyl)- can be compared with other organotin compounds such as:

    Tributyltin Hydride: Used as a reducing agent and in radical reactions.

    Tributyltin Chloride: Employed in the synthesis of other organotin compounds.

    Triphenyltin Hydride: Similar to tributyltin hydride but with phenyl groups instead of butyl groups.

The uniqueness of Benzenamine, 3-(tributylstannyl)- lies in its specific substitution pattern on the aniline ring, which makes it particularly useful in Stille coupling reactions for the synthesis of biaryl compounds .

Properties

IUPAC Name

3-tributylstannylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H,7H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYGBPDRDCXDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432697
Record name Benzenamine, 3-(tributylstannyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124742-40-1
Record name Benzenamine, 3-(tributylstannyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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